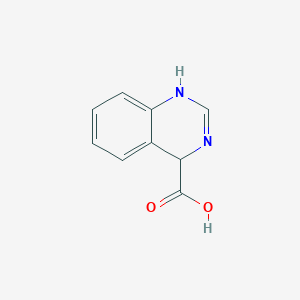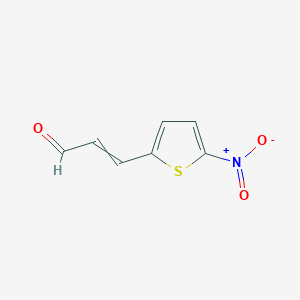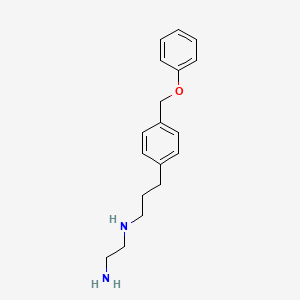
2-Bromo-4-chloro-5-fluoro-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-5-fluoro-6-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol typically involves multi-step reactions starting from a phenol derivative. One common method includes the following steps:
Nitration: The phenol derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and fluorination can be carried out using chlorine gas and a fluorinating agent like hydrogen fluoride, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of some reagents.
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-5-fluoro-6-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenol derivatives.
Reduction: Formation of 2-Bromo-4-chloro-5-fluoro-6-aminophenol.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
2-Bromo-4-chloro-5-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In drug development, it may interact with specific molecular targets such as proteins or nucleic acids, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-Bromo-4-chloro-5-fluoro-6-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-chloro-5-fluoro-phenol: Lacks the nitro group.
2-Bromo-4-chloro-6-nitrophenol: Lacks the fluorine atom.
Uniqueness
2-Bromo-4-chloro-5-fluoro-6-nitrophenol is unique due to the presence of multiple halogen atoms and a nitro group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H2BrClFNO3 |
|---|---|
分子量 |
270.44 g/mol |
IUPAC名 |
6-bromo-4-chloro-3-fluoro-2-nitrophenol |
InChI |
InChI=1S/C6H2BrClFNO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H |
InChIキー |
UJSHMESTMITSJK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


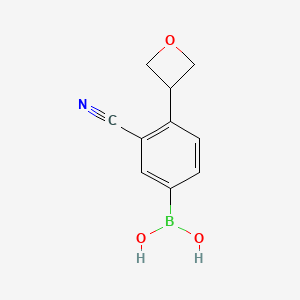
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
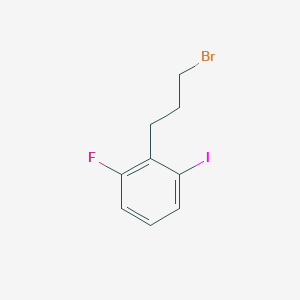
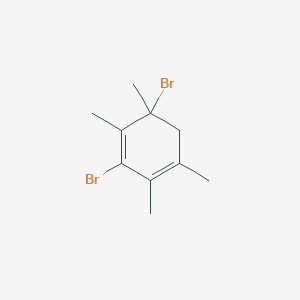

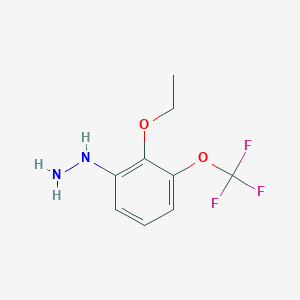
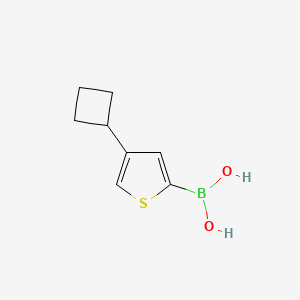

![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
